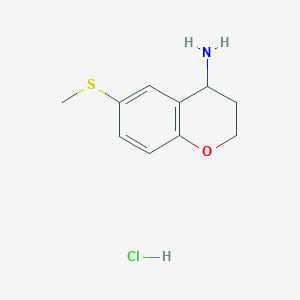

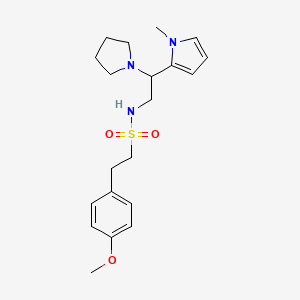

4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

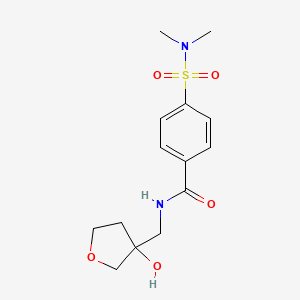

The compound is a morpholine derivative with a sulfonyl group attached to a chloro-methoxyphenyl group . Morpholine is a common heterocyclic amine used in organic synthesis . The sulfonyl group is a common functional group consisting of a sulfur atom bonded to two oxygen atoms and an R group . The chloro-methoxyphenyl group is a phenyl ring with a chlorine and a methoxy group attached .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, morpholine derivatives are often synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a six-membered ring (from the morpholine) with various functional groups attached. The sulfonyl group would likely be bonded to the nitrogen in the morpholine ring, with the chloro-methoxyphenyl group attached to the sulfur in the sulfonyl group .科学的研究の応用

Sulfonation and Chlorosulfonation Reactions

Research into the chlorosulfonation of N-phenylmorpholine and similar compounds shows the potential for creating a variety of sulfonated derivatives. These reactions are fundamental in synthesizing sulfonamides, which have widespread applications in pharmaceuticals and materials science. For example, chlorosulfonation of N-phenylmorpholine leads to sulfonyl chlorides, which can further react to form sulfonamides with diverse potential applications (Cremlyn et al., 1992).

Transformation Mechanisms in Disinfection

The transformation mechanism of benzophenone-4 in chlorine-promoted disinfection processes provides insights into how similar compounds could undergo transformation in environmental or industrial processes. This study reveals multiple transformation routes, including chlorine substitution and Baeyer-Villiger-Type oxidation, which could inform the environmental behavior or degradation pathways of similar sulfonated aromatic compounds (Xiao et al., 2013).

Docking Studies and Structural Analysis

Docking studies and crystal structure analysis of tetrazole derivatives, including those with sulfonyl and methoxy phenyl groups, highlight the potential for designing compounds with specific biological activities. Such structural analyses can guide the synthesis of new compounds with targeted properties, such as COX-2 inhibition, which is relevant for developing anti-inflammatory drugs (Al-Hourani et al., 2015).

Electrolysis-Induced Transformation

The electrolysis of bisazo reactive dyes leading to sulfonyl aromatic alcohols demonstrates the potential for chemical transformations involving sulfone groups. Such processes could be applied in synthesizing new compounds or in wastewater treatment technologies (Elizalde-González et al., 2012).

Sulfone Reactions with Perhaloalkanes

Studies on the alpha-halogenation of sulfones reveal nuanced reactivity that could inform the synthesis of halogenated derivatives of 4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine. These reactions are crucial for modifying chemical structures to achieve desired physical, chemical, or biological properties (Meyers et al., 2003).

Safety and Hazards

特性

IUPAC Name |

4-(5-chloro-2-methoxyphenyl)sulfonyl-2-phenylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4S/c1-22-15-8-7-14(18)11-17(15)24(20,21)19-9-10-23-16(12-19)13-5-3-2-4-6-13/h2-8,11,16H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCLMSLTUOHBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(4-Chlorophenyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B2962780.png)

![(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2962782.png)

![5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2962788.png)

![2-Oxabicyclo[3.1.1]heptan-4-one](/img/structure/B2962790.png)